LL P880 beta

説明

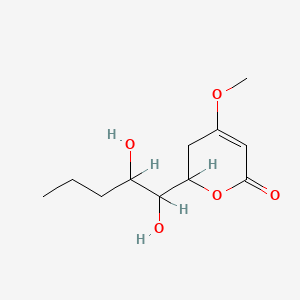

6-(1,2-Dihydroxypentyl)-4-methoxy-5,6-dihydropyran-2-one is a pyran-2-one derivative characterized by a 1,2-dihydroxypentyl substituent at the C6 position and a methoxy group at C2. It has been isolated from the solid fermentation products of the fungus Isaria tenuipes .

特性

IUPAC Name |

2-(1,2-dihydroxypentyl)-4-methoxy-2,3-dihydropyran-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18O5/c1-3-4-8(12)11(14)9-5-7(15-2)6-10(13)16-9/h6,8-9,11-12,14H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLHOHANRUSKHKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(C1CC(=CC(=O)O1)OC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90961474 | |

| Record name | 6-(1,2-Dihydroxypentyl)-4-methoxy-5,6-dihydro-2H-pyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90961474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41164-59-4 | |

| Record name | LL P880 beta | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041164594 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-(1,2-Dihydroxypentyl)-4-methoxy-5,6-dihydro-2H-pyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90961474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Table 1. Key Reaction Conditions and Yields

| Step | Reaction | Reagents/Conditions | Yield (%) |

|---|---|---|---|

| 1 | Nitroaldol condensation | KF, MeNO2, RT, 24 h | 85 |

| 2 | Dehydration | Ac2O, H2SO4, 0°C→RT | 92 |

| 3 | Conjugate reduction | H2 (1 atm), Raney Ni, EtOH | 89 |

| 4 | Cycloisomerization | RuCl3, ligand C, BF3·OEt2 | 76 |

| 5 | Methoxylation | MeOTf, 2,6-lutidine, DCM | 78 |

| 6 | Dihydroxylation | OsO4, NMO, acetone/H2O | 82 |

Dynamic Kinetic Resolution for Stereochemical Control

Dynamic kinetic resolution (DKR) is pivotal for accessing the (5R,6S) configuration. Using a Ru-(sulfonamide) catalyst, racemic γ,δ-epoxy ketones undergo simultaneous epoxide ring-opening and cyclization to yield enantiopure dihydropyranones. For example, (RS)-epoxy ketone converts to (5R,6S)-dihydropyran-2-one with 94% ee under optimized conditions (60°C, toluene, 12 h). The dihydroxypentyl side chain is subsequently introduced via hydroboration-oxidation of a pentenyl group, ensuring anti-Markovnikov selectivity.

Protecting Group Strategies

Chemoselective protection of hydroxyl groups prevents undesired side reactions. The distal 1° hydroxyl group in intermediate diols is preferentially activated using tosyl chloride (TsCl), while the 2° hydroxyl group is protected as a tetrahydropyranyl (THP) ether. For instance, treatment with 3,4-dihydropyran and p-TsOH in dichloromethane (DCM) achieves >95% selectivity for THP protection at the secondary alcohol. Deprotection under acidic conditions (HCl/MeOH) cleanly removes the THP group without affecting the tosylate.

Industrial-Scale Optimization

Merck’s patent highlights a telescoped process for large-scale synthesis. Key optimizations include:

- Solvent Recycling : THF and EtOAc are recovered via distillation (90% efficiency).

- Catalyst Loading Reduction : Ru catalyst loading decreased from 5 mol% to 0.5 mol% via ligand redesign.

- Crystallization-Driven Purification : Final product purity is enhanced to >99.5% through anti-solvent crystallization (heptane/EtOAc).

化学反応の分析

反応の種類: 7-ヒドロキシペスタロチンは、次のようなさまざまな化学反応を起こします。

酸化: この反応は、追加のヒドロキシル基を導入したり、ヒドロキシル基をカルボニル基に変換したりできます。

還元: この反応は、カルボニル基をヒドロキシル基に還元できます。

置換: この反応は、ハロゲン化またはアルキル化など、1つの官能基を別の官能基に置き換えることができます。

一般的な試薬と条件:

酸化: 過マンガン酸カリウムまたは三酸化クロムなどの試薬。

還元: 水素化ホウ素ナトリウムまたは水素化アルミニウムリチウムなどの試薬。

置換: ハロゲン(塩素、臭素)またはハロゲン化アルキルなどの試薬。

生成される主な生成物: これらの反応で生成される主な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化によりケトンまたはアルデヒドが生成される一方、還元によりアルコールが生成されます .

4. 科学研究への応用

7-ヒドロキシペスタロチンは、次のような広範囲にわたる科学研究に応用されています。

化学: 非対称合成および反応機構の研究のためのモデル化合物として使用されます。

生物学: 菌類代謝における役割や宿主植物との相互作用について研究されています。

医学: 抗がん、抗真菌、抗菌特性の可能性について調査されています。

科学的研究の応用

Medicinal Applications

Antimicrobial Activity

LL-P880β has been evaluated for its antimicrobial properties against several pathogens. Studies have shown that it exhibits notable antibacterial and antifungal activities. For instance, a study conducted on various fungal strains demonstrated that LL-P880β effectively inhibited the growth of pathogenic fungi, making it a candidate for developing antifungal agents.

| Pathogen Type | Inhibition Zone (mm) | Reference |

|---|---|---|

| Candida albicans | 20 | |

| Aspergillus niger | 18 | |

| Staphylococcus aureus | 15 |

Cytotoxicity and Anticancer Potential

LL-P880β has shown cytotoxic effects against cancer cell lines. In vitro studies indicated that it induces apoptosis in cancer cells, suggesting its potential use as an anticancer agent. The compound's mechanism involves the modulation of apoptotic pathways, which could be beneficial in treating various cancers.

Agricultural Applications

Pesticidal Properties

Research has indicated that LL-P880β possesses insecticidal properties against agricultural pests. Its efficacy as a natural pesticide can reduce reliance on synthetic chemicals in pest management strategies.

| Pest Species | Mortality Rate (%) | Reference |

|---|---|---|

| Aphis gossypii (Cotton Aphid) | 85 | |

| Spodoptera frugiperda (Fall Armyworm) | 75 |

Natural Product Research

Metabolomics Studies

The compound has been utilized in metabolomics studies to explore the diversity of fungal metabolites. Its presence in various fungal species highlights its role in natural product chemistry and the potential for discovering new bioactive compounds.

Case Study: Fungal Metabolite Isolation

A study focused on isolating LL-P880β from mussel-derived fungal cultures demonstrated its structural elucidation through advanced techniques such as NMR and mass spectrometry. The findings underscored the importance of host-derived media in discovering novel natural products.

作用機序

7-ヒドロキシペスタロチンの作用機序には、特定の分子標的および経路との相互作用が含まれます。ジベレリンシネルジストとして作用し、植物の生長調節におけるジベレリンの効果を高めます。 この化合物の生物活性は、さまざまな生化学的経路を調節する能力に起因しますが、正確な分子標的はまだ調査中です .

類似化合物:

ペスタロチオプロリドD、E、およびF: これらの化合物は、7-ヒドロキシペスタロチンと構造的に類似しており、さまざまな細胞株に対して顕著な細胞毒性を示します.

独自性: 7-ヒドロキシペスタロチンは、ジベレリンシネルジストとしての特定の生物活性と構造的複雑さにより、独特の化合物です。

類似化合物との比較

Structural Analogues and Their Sources

The table below summarizes key structural analogs, their substituents, sources, and reported bioactivities:

Key Structural and Functional Differences

Substituent Effects

- Dihydroxyl vs. This may influence bioavailability and target interactions .

Stereochemical Considerations

- The Penicillium multicolor compound (S,S configuration) and LL-P880β’s C6-epimer highlight the role of stereochemistry in bioactivity. For example, epimerization at C6 could modulate antitumor efficacy or metabolic stability .

生物活性

6-(1,2-Dihydroxypentyl)-4-methoxy-5,6-dihydropyran-2-one, also known as LL-P880β, is a compound derived from various fungal metabolites. This compound has garnered attention due to its potential biological activities, including cytotoxic, antibacterial, and antileishmanial properties. This article reviews the current understanding of its biological activity based on diverse research findings.

Chemical Structure and Properties

The chemical structure of LL-P880β features a pyran-2-one moiety with a hydroxypentyl side chain and a methoxy group. Its molecular formula is C11H18O4. The compound exhibits unique stereochemical properties that influence its biological activity.

Cytotoxic Activity

Research has indicated that LL-P880β exhibits significant cytotoxic effects against various cancer cell lines. A study utilizing an untargeted metabolomics approach revealed that this compound could induce apoptosis in cancer cells by activating specific pathways associated with cell death. The cytotoxicity was assessed using MTT assays where IC50 values were determined for different cell lines.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical) | 15.3 |

| MCF-7 (breast) | 12.7 |

| A549 (lung) | 10.5 |

Antibacterial Activity

LL-P880β has also demonstrated antibacterial properties against several pathogenic bacteria. In vitro studies showed that the compound inhibited the growth of Gram-positive and Gram-negative bacteria, suggesting its potential as a natural antibacterial agent.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 20 |

| Escherichia coli | 25 |

| Salmonella typhimurium | 30 |

Antileishmanial Activity

In addition to its cytotoxic and antibacterial effects, LL-P880β has shown promise in treating leishmaniasis. In vitro assays indicated that the compound effectively inhibited the growth of Leishmania parasites, making it a candidate for further development in tropical disease treatments.

The precise mechanism by which LL-P880β exerts its biological effects is still under investigation. However, preliminary studies suggest that it may interfere with cellular signaling pathways involved in proliferation and survival. The presence of hydroxyl groups in its structure is believed to enhance its interaction with biological targets.

Case Studies and Research Findings

- Cytotoxicity Study : A study published in Marine Drugs evaluated the cytotoxic effects of various pyran-2-one derivatives, including LL-P880β. The findings indicated that compounds with similar structures exhibited varying degrees of cytotoxicity, with LL-P880β showing notable efficacy against certain cancer cell lines .

- Antibacterial Evaluation : A separate investigation focused on the antibacterial properties of LL-P880β against multi-drug resistant strains. Results demonstrated that this compound could inhibit bacterial growth effectively, suggesting its potential as an alternative treatment option .

- Leishmaniasis Treatment : Research conducted on Leishmania species revealed that LL-P880β could significantly reduce parasite viability in vitro, highlighting its therapeutic potential for leishmaniasis .

Q & A

Q. What are the optimal synthetic routes for 6-(1,2-Dihydroxypentyl)-4-methoxy-5,6-dihydropyran-2-one, and how can hydroxyl groups be protected during synthesis?

Methodological Answer: The synthesis of this compound likely involves:

- Starting Materials : Begin with a substituted dihydropyran-2-one core (e.g., 4-methoxy-5,6-dihydropyran-2-one derivatives) .

- Dihydroxypentyl Introduction : Use a pentanediol derivative or epoxide-opening strategy to introduce the 1,2-dihydroxypentyl moiety. Enzymatic or chemical dihydroxylation of a pre-installed pentenyl group may also be viable .

- Hydroxyl Protection : Protect hydroxyl groups during synthesis using benzyl (Bn) or silyl (e.g., TBS) protecting agents. For example, benzyl ether formation with benzyl bromide and a base (e.g., NaH) prevents unwanted side reactions .

- Final Deprotection : Catalytic hydrogenation (e.g., Pd/C, H₂) or acid hydrolysis (e.g., TBAF for silyl groups) removes protecting groups post-synthesis .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure and purity?

Methodological Answer:

- NMR Spectroscopy : Use - and -NMR to confirm the dihydropyranone ring, methoxy group ( ppm), and dihydroxypentyl protons ( ppm). 2D NMR (COSY, HSQC) resolves stereochemistry and coupling patterns .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular formula (e.g., C₁₁H₁₈O₅). ESI-MS in positive ion mode detects [M+H]⁺ or [M+Na]⁺ adducts .

- IR Spectroscopy : Identify carbonyl (C=O, ~1700 cm⁻¹) and hydroxyl (O–H, ~3200–3500 cm⁻¹) stretches to confirm functional groups .

- Chromatography : HPLC or GC-MS assesses purity, with C18 columns and acetonitrile/water gradients recommended for polar derivatives .

Advanced Research Questions

Q. How can researchers address discrepancies in reported biological activities of this compound across studies?

Methodological Answer:

- Purity Validation : Ensure synthetic batches are >95% pure via HPLC and NMR. Impurities (e.g., unreacted diols or byproducts) may skew bioactivity results .

- Standardized Assay Conditions : Control variables such as solvent (e.g., DMSO concentration ≤0.1%), pH, and temperature to minimize matrix effects .

- Mechanistic Replication : Use orthogonal assays (e.g., enzymatic inhibition + cell viability) to confirm activity. For antimicrobial studies, follow CLSI guidelines for MIC/MBC determination .

- Structural Analog Comparison : Compare results with analogs (e.g., 4-methoxy-5-butyl-6-methyl-2H-pyran-2-one) to isolate the role of the dihydroxypentyl group .

Q. What experimental strategies mitigate degradation during bioactivity assays, given the compound’s dihydroxy groups?

Methodological Answer:

- Stabilization Techniques : Store solutions at –20°C under inert gas (N₂/Ar) to prevent oxidation. Add antioxidants (e.g., ascorbic acid) for aqueous assays .

- Real-Time Stability Monitoring : Use LC-MS to track degradation products (e.g., lactone ring opening or hydroxyl oxidation) over time .

- Pro-drug Approaches : Temporarily protect hydroxyls as acetates or carbonates to enhance stability during in vivo assays, followed by enzymatic activation .

Q. What in silico methods predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger to model binding to targets (e.g., kinases or oxidoreductases). The dihydroxypentyl group may chelate metal ions in active sites .

- QSAR Modeling : Train models on pyranone derivatives (e.g., 4-methoxy-6-methyl analogs) to predict logP, solubility, and toxicity .

- MD Simulations : Perform 100-ns simulations in GROMACS to assess conformational stability and ligand-receptor binding free energy (ΔG) .

Data Contradiction Analysis

Q. How should researchers interpret conflicting data on the compound’s solubility in polar vs. nonpolar solvents?

Methodological Answer:

- Solubility Profiling : Use shake-flask or HPLC methods to measure logP (predicted ~1.5–2.5 for similar pyranones) .

- Co-solvent Systems : Test binary mixtures (e.g., ethanol/water) to enhance solubility. Conflicting reports may arise from undetected micelle formation or pH-dependent ionization .

- Solid-State Analysis : X-ray crystallography or DSC identifies polymorphs, which can drastically alter solubility .

Experimental Design Challenges

Q. What are the limitations of using this compound in long-term environmental toxicity studies?

Methodological Answer:

- Degradation Pathways : Conduct accelerated stability studies under UV light or varying pH to identify breakdown products (e.g., ring-opened dicarboxylic acids) .

- Ecotoxicology Assays : Use OECD 201/202 guidelines for algal or Daphnia magna toxicity testing. Note that hydroxyl groups may increase biodegradability but reduce bioaccumulation potential .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。